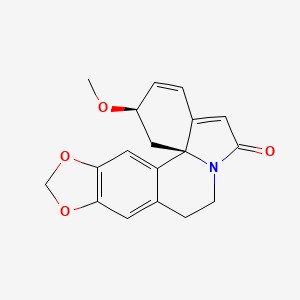

8-Oxoerythraline

Description

8-Oxoerythraline is a tetracyclic erythrinan alkaloid isolated from various species of the Erythrina genus, including E. verna, E. arborescens, and E. latissima . Structurally, it is characterized by a ketone group at the C-8 position, distinguishing it from its parent compound erythraline, which lacks this oxidation . The compound is typically obtained via oxidation of erythraline using reagents like Mn(salen), followed by isolation via preparative HPLC-DAD . Its molecular formula is C₁₈H₁₉NO₃, and its spectral data (HRESI-MS, 1H-NMR) confirm the presence of the 8-oxo functional group .

Properties

CAS No. |

58779-40-1 |

|---|---|

Molecular Formula |

C18H17NO4 |

Molecular Weight |

311.3 g/mol |

IUPAC Name |

(1S,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,15,17-pentaen-14-one |

InChI |

InChI=1S/C18H17NO4/c1-21-13-3-2-12-7-17(20)19-5-4-11-6-15-16(23-10-22-15)8-14(11)18(12,19)9-13/h2-3,6-8,13H,4-5,9-10H2,1H3/t13-,18-/m0/s1 |

InChI Key |

RNCIERMYMLFYAO-UGSOOPFHSA-N |

Isomeric SMILES |

CO[C@@H]1C[C@@]23C(=CC(=O)N2CCC4=CC5=C(C=C34)OCO5)C=C1 |

Canonical SMILES |

COC1CC23C(=CC(=O)N2CCC4=CC5=C(C=C34)OCO5)C=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8-Oxoerythraline involves several steps, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents like methylene chloride to isolate the alkaloids from the plant material . The chemical synthesis of erythrinan alkaloids, including 8-Oxoerythraline, often employs the Diels-Alder reaction, which involves the reaction of activated butadienes with dioxopyrroline . This method allows for the regiospecific and stereoselective formation of erythrinan derivatives .

Chemical Reactions Analysis

8-Oxoerythraline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) and aluminum chloride (AlCl3) for reduction processes . The major products formed from these reactions include erythraline and other erythrinan derivatives . The presence of functional groups such as methoxy and oxo groups in the molecule allows for diverse chemical transformations .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 8-Oxoerythraline involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, 8-Oxoerythraline increases the levels of acetylcholine, thereby enhancing cholinergic transmission and improving cognitive function . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Erythrinan alkaloids share a common tetracyclic skeleton but differ in functional groups and oxidation states. Key structural analogs include:

| Compound | Key Structural Features | Source |

|---|---|---|

| 8-Oxoerythraline | C-8 ketone | E. verna, E. arborescens |

| Erythraline | C-8 unmodified (no ketone) | E. lysistemon, E. latissima |

| 8-Oxoerythraline epoxide | C-8 ketone + epoxide at C-1/C-2 | E. x bidiwillii |

| Erysotrine | C-8 hydroxyl, C-11 methoxy | E. latissima |

| Erysodine | C-8 hydroxyl, C-11 unmodified | E. lysistemon |

The epoxide derivative of 8-oxoerythraline (compound 5) is distinguished by NMR signals at δ 3.58 (H-2) and 4.07 (H-1) with J = 4.0 Hz, indicative of the epoxide ring . In contrast, erythraline lacks these signals due to the absence of oxidation at C-8 .

Pharmacological Activity Comparison

8-Oxoerythraline demonstrates superior cytotoxicity against hepatocellular carcinoma (Hep-G2) compared to other erythrinan alkaloids, as shown below:

| Compound | IC₅₀ (µg/mL) Hep-G2 | IC₅₀ (µg/mL) HEP-2 |

|---|---|---|

| 8-Oxoerythraline | 3.89 | 18.50 |

| Erythraline | 17.60 | 15.90 |

| Erysodine | 11.80 | 19.90 |

| Erysotrine | 15.80 | 21.60 |

| Doxorubicin | 3.64–3.96 | 2.97–3.96 |

Data adapted from Mohammed et al. (2012) . However, its activity against HEP-2 is less pronounced, highlighting selectivity differences among analogs .

Spectral Differentiation

- HRESI-MS : 8-Oxoerythraline shows a molecular ion peak at m/z 298.1443 [M+H]⁺, consistent with its molecular formula . Erythraline, lacking the C-8 ketone, has a lower mass (m/z 282.1494 [M+H]⁺) .

- 1H-NMR : The C-8 ketone in 8-oxoerythraline deshields adjacent protons, resulting in distinct signals for H-7 (δ 7.19) and H-14 (δ 6.60) . Erythraline’s H-8 proton appears as a multiplet near δ 3.0–3.5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.